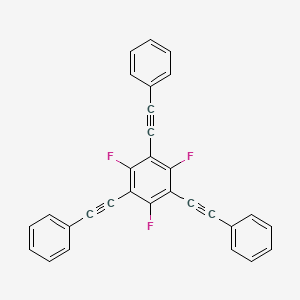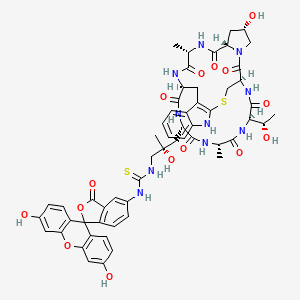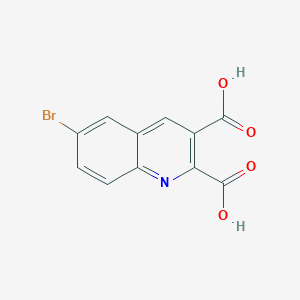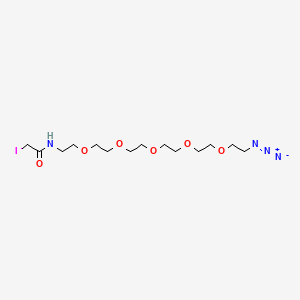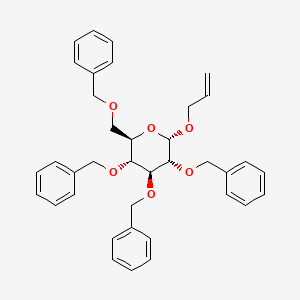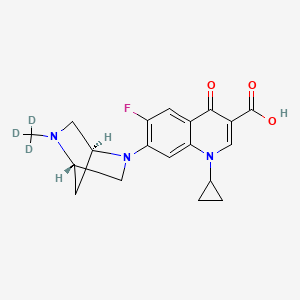
Danofloxacin-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Danofloxacin-D3 is a deuterium-labeled derivative of Danofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Danofloxacin. Danofloxacin itself is known for its broad-spectrum activity against Gram-negative and Gram-positive bacteria, mycoplasma, and chlamydia species. It exerts its antimicrobial effects by inhibiting bacterial DNA gyrase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Danofloxacin-D3 involves the incorporation of deuterium atoms into the Danofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized for efficiency and cost-effectiveness while maintaining the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Danofloxacin-D3 undergoes various chemical reactions, including:
Oxidation: Danofloxacin can be oxidized by free chlorine, which is relevant in water chlorination processes.
Reduction: Reduction reactions can be used to modify the quinolone structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the quinolone ring.
Common Reagents and Conditions
Oxidation: Free chlorine at pH 7.2 and 20°C.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Nucleophilic reagents such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation by free chlorine can lead to the formation of chlorinated derivatives of Danofloxacin .
Wissenschaftliche Forschungsanwendungen
Danofloxacin-D3 is widely used in scientific research, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Danofloxacin in various animal models.
Antimicrobial Research: Investigating the efficacy of Danofloxacin against different bacterial strains.
Environmental Studies: Assessing the impact of Danofloxacin residues in the environment and their degradation products.
Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of Danofloxacin in biological samples.
Wirkmechanismus
Danofloxacin-D3, like Danofloxacin, exerts its antimicrobial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets include the A and B subunits of DNA gyrase, which are critical for the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Enrofloxacin: Used primarily in veterinary medicine, similar in structure but with different spectrum and potency.
Levofloxacin: A more advanced fluoroquinolone with a broader spectrum of activity.
Uniqueness of Danofloxacin-D3
This compound’s uniqueness lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it an invaluable tool in research settings where accurate measurement of drug concentrations is critical .
Eigenschaften
Molekularformel |
C19H20FN3O3 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
InChI-Schlüssel |
QMLVECGLEOSESV-DEPZVSDUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Kanonische SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
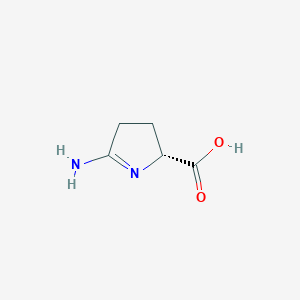

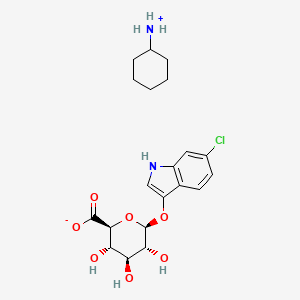
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
